5-Bromo-3-chloropyridazine

Beschreibung

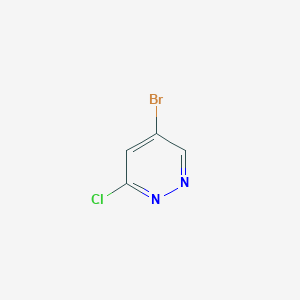

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-7-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLXLNJWIQSHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717765 | |

| Record name | 5-Bromo-3-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-33-5 | |

| Record name | 5-Bromo-3-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as pivotal structural motifs. Their unique electronic properties and ability to engage in a variety of chemical transformations make them invaluable building blocks in the synthesis of complex molecules with diverse applications. Among these, 5-Bromo-3-chloropyridazine stands out as a compound of significant interest. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known physical properties of 5-Bromo-3-chloropyridazine, alongside standardized protocols for their experimental determination. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insight, fostering a deeper understanding of this versatile chemical entity.

Chemical Identity and Core Properties

5-Bromo-3-chloropyridazine is a disubstituted pyridazine ring system, a class of aromatic heterocycles containing two adjacent nitrogen atoms. The presence of both a bromine and a chlorine atom on the pyridazine core imparts distinct reactivity and physical characteristics to the molecule.

| Property | Value | Source(s) |

| CAS Number | 1196155-33-5 | [1][2] |

| Molecular Formula | C₄H₂BrClN₂ | [1][3] |

| Molecular Weight | 193.43 g/mol | [1][3] |

| Physical Form | Solid | |

| Color | Light yellow to off-white | [1][2] |

Thermochemical and Physical Data

Precise experimental data for the thermochemical properties of 5-Bromo-3-chloropyridazine are not widely available in peer-reviewed literature. However, several computational models have provided predicted values which are useful for estimation and initial experimental design. It is crucial to note that these are theoretical values and should be confirmed by empirical measurement for rigorous applications.

| Property | Predicted Value | Source(s) |

| Boiling Point | 303.7 ± 22.0 °C | [2][4] |

| Density | 1.859 ± 0.06 g/cm³ | [2][4] |

| Flash Point | 137.5 ± 22.3 °C | [4] |

| pKa | -0.25 ± 0.10 | [2] |

Note on Predicted Values: The lack of experimentally determined values for properties such as melting point underscores the need for further characterization of this compound. The predicted values are derived from computational algorithms and serve as a useful starting point for experimental design.

Solubility Profile

Expected Solubility:

-

High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Moderate Solubility: Methanol, Ethanol, Acetone.

-

Low to Insoluble: Water, Hexanes, Diethyl Ether.

The determination of a precise solubility profile is a fundamental step in the characterization of this compound. A standardized protocol for this determination is provided in the experimental section of this guide.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While a comprehensive public database of the spectra for 5-Bromo-3-chloropyridazine is not available, this section outlines the expected spectral characteristics based on its structure and data from similar compounds. Researchers are strongly encouraged to acquire their own spectral data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts and coupling constants will be influenced by the electronegativity of the adjacent nitrogen and halogen atoms.

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with those bonded to halogens and nitrogens appearing at lower field.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm⁻¹ region).

-

C-Cl and C-Br stretching vibrations, which are typically found in the fingerprint region (below 1000 cm⁻¹).

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 5-Bromo-3-chloropyridazine. Adherence to these protocols will ensure the generation of reliable and reproducible data.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: Ensure the 5-Bromo-3-chloropyridazine sample is dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is used as a guide).

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Determination

A systematic approach to determining solubility in a range of solvents is essential for understanding the compound's behavior in various experimental conditions.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, hexanes).

-

Sample Preparation: Weigh a precise amount of 5-Bromo-3-chloropyridazine (e.g., 10 mg) into a series of small, labeled vials.

-

Solvent Addition: Add a measured volume of a selected solvent (e.g., 0.1 mL) to the first vial.

-

Observation and Agitation: Vigorously agitate the vial for a set period (e.g., 1 minute) and observe for complete dissolution.

-

Incremental Addition: If the solid does not dissolve, continue to add the solvent in measured increments (e.g., 0.1 mL), agitating after each addition, until the solid dissolves or a maximum volume (e.g., 1 mL) is reached.

-

Data Recording: Record the volume of solvent required to dissolve the sample. If the sample does not dissolve after the maximum volume is added, it is considered insoluble or sparingly soluble in that solvent.

-

Repeat: Repeat the process for each selected solvent.

Caption: Workflow for Solubility Determination.

Safety and Handling

As a halogenated organic compound, 5-Bromo-3-chloropyridazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.[2]

Conclusion

5-Bromo-3-chloropyridazine is a valuable building block with significant potential in synthetic chemistry. This guide has summarized the currently available physical property data, which is largely based on computational predictions. The provided experimental protocols offer a standardized approach for researchers to determine these properties empirically, thereby contributing to a more complete and accurate understanding of this important molecule. The generation of robust experimental data for properties such as melting point and solubility is a critical step towards unlocking the full potential of 5-Bromo-3-chloropyridazine in the development of new pharmaceuticals and materials.

References

An In-Depth Technical Guide to 5-Bromo-3-chloropyridazine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Dihalogenated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, pyridazine and its derivatives have garnered significant attention due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the pyridazine ring is a key element in modulating the biological activity of these compounds. 5-Bromo-3-chloropyridazine (CAS Number: 1196155-33-5), a dihalogenated pyridazine, has emerged as a versatile and highly valuable building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors.

This technical guide provides a comprehensive overview of 5-bromo-3-chloropyridazine, from its fundamental physicochemical properties to its synthesis, chemical reactivity, and applications in medicinal chemistry. It is intended to serve as a resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, offering insights into the strategic utilization of this important synthetic intermediate.

Physicochemical Properties of 5-Bromo-3-chloropyridazine

5-Bromo-3-chloropyridazine is a solid at room temperature, typically appearing as a powder.[1][2] Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 1196155-33-5 | [3][4][5] |

| Molecular Formula | C₄H₂BrClN₂ | [3][6] |

| Molecular Weight | 193.43 g/mol | [3][6] |

| Appearance | Solid, powder | [1][2] |

| Purity | Typically >96% | [5] |

| Storage | Recommended to be stored in a refrigerator under an inert atmosphere. | [1] |

| SMILES | ClC1=NN=CC(Br)=C1 | [3][6] |

| InChI Key | CTLXLNJWIQSHPZ-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Proposed Pathway

While specific, detailed synthesis protocols for 5-bromo-3-chloropyridazine are not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the halogenation of pyridazine derivatives. A likely approach involves the selective bromination of 3-chloropyridazine.

Proposed Synthesis Workflow:

Caption: A proposed two-step synthesis of 5-Bromo-3-chloropyridazine.

Step-by-Step Hypothetical Protocol:

Step 1: Synthesis of 3-Chloropyridazine from Pyridazine

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, carefully add pyridazine to a solution of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

-

Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic solution is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) until it reaches a neutral or slightly alkaline pH. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 3-chloropyridazine. Further purification can be achieved by distillation or column chromatography.

Step 2: Bromination of 3-Chloropyridazine to 5-Bromo-3-chloropyridazine

-

Reaction Setup: Dissolve 3-chloropyridazine in a suitable solvent, such as concentrated sulfuric acid.

-

Brominating Agent Addition: Cool the solution in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise while maintaining a low temperature.

-

Reaction Progression: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto ice. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude 5-bromo-3-chloropyridazine can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the final product of high purity.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 5-bromo-3-chloropyridazine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in various cross-coupling reactions, allowing for selective functionalization of the pyridazine ring. This chemoselectivity is a cornerstone of its application in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of 5-bromo-3-chloropyridazine, the bromine atom at the 5-position is the preferred site for this reaction. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Caption: Selective Suzuki-Miyaura coupling at the 5-position of 5-Bromo-3-chloropyridazine.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reagent Preparation: In a reaction flask, combine 5-bromo-3-chloropyridazine (1.0 eq.), the desired aryl or alkyl boronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like toluene, 1,4-dioxane, or dimethoxyethane (DME) and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 5-substituted-3-chloropyridazine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of two electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). While the chlorine atom is generally less reactive than bromine in cross-coupling reactions, it can be displaced by strong nucleophiles, often requiring more forcing conditions (e.g., higher temperatures). This allows for a sequential functionalization strategy where the bromine is first reacted via a cross-coupling reaction, followed by a nucleophilic substitution at the chlorine position.

Common nucleophiles used in SNAr reactions with chloropyridazines include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thio-substituted pyridazine derivatives, respectively.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 3,5-disubstituted pyridazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[10]

5-Bromo-3-chloropyridazine serves as an excellent starting material for the synthesis of kinase inhibitors due to the ability to introduce diverse substituents at the 5- and 3-positions of the pyridazine ring. This allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to improved potency and selectivity.

For instance, the 5-position can be functionalized with an aryl or heteroaryl group via a Suzuki coupling to interact with the hinge region of the kinase, a critical interaction for many inhibitors. The 3-position can then be substituted with various groups through nucleophilic substitution to occupy other pockets of the active site, thereby enhancing binding affinity and modulating pharmacokinetic properties.

While specific examples detailing the use of 5-bromo-3-chloropyridazine in the synthesis of named clinical candidates are not prominently featured in the public domain, the general utility of dihalopyridines and dihalopyridazines in this area is well-established.[7][9] The strategic, sequential functionalization that this building block allows makes it an invaluable tool for generating libraries of novel compounds for high-throughput screening and lead optimization in kinase inhibitor drug discovery programs.

Safety and Handling

As with all chemical reagents, 5-bromo-3-chloropyridazine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[11] It may also cause respiratory irritation. Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-3-chloropyridazine is a strategically important building block in organic synthesis, offering a gateway to a wide range of complex, polysubstituted pyridazine derivatives. Its key advantage lies in the differential reactivity of its bromine and chlorine substituents, which enables selective and sequential functionalization through well-established synthetic methodologies like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This chemoselectivity is particularly valuable in the field of medicinal chemistry, where the pyridazine scaffold is a common feature in many biologically active compounds, especially kinase inhibitors. As the demand for novel and highly specific therapeutic agents continues to grow, the utility of versatile and strategically designed building blocks like 5-bromo-3-chloropyridazine is set to increase, making it an indispensable tool for the modern synthetic and medicinal chemist.

References

- Smolecule. (2023, August 15). Buy 3-Chloropyridazine | 1120-95-2. Available at: https://www.smolecule.com/cas-1120-95-2-3-chloropyridazine.html

- AChemBlock. 5-Bromo-3-chloropyridazine 97% | CAS: 1196155-33-5. Available at: https://www.achemblock.com/products/L21878.html

- Pharmaffiliates. CAS No : 1196155-33-5 | Product Name : 5-Bromo-3-chloropyridazine. Available at: https://www.

- Anax Laboratories. 1196155-33-5 | 5-bromo-3-chloropyridazine.

- PubChem. 5-(6-Bromo-3-pyridinyl)-3-chloropyridazine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/169001657

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Available at: https://patents.google.

- ChemicalBook. 5-broMo-3-chloropyridazine | 1196155-33-5. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02598858.htm

- ChemScene. 1196155-33-5 | 5-Bromo-3-chloropyridazine. Available at: https://www.chemscene.com/products/5-Bromo-3-chloropyridazine-CS-0050601.html

- BLD Pharm. 1196155-33-5|5-Bromo-3-chloropyridazine. Available at: https://www.bldpharm.com/products/1196155-33-5.html

- Sigma-Aldrich. 5-bromo-3-chloropyridazine | 1196155-33-5. Available at: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3465084124

- ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c759f2d1a32a68e6125b2f

- Guidechem. What is 3-Bromo-5-chloropyridine and its Applications?. Available at: https://www.guidechem.

- Sigma-Aldrich. 5-bromo-3-chloropyridazine. Available at: https://www.sigmaaldrich.com/US/en/product/merck/8.01019

- ChemicalBook. 5-broMo-3-chloropyridazine CAS#: 1196155-33-5. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB02598858.htm

- ECHEMI. Buy 5-broMo-3-chloropyridazine from HANGZHOU LEAP CHEM CO., LTD.. Available at: https://www.echemi.com/products/pd20180628160405164-5-bromo-3-chloropyridazine.html

- Aceschem. CAS 1196155-33-5 | 5-Bromo-3-chloropyridazine. Available at: https://www.aceschem.com/cas-1196155-33-5.html

- PubChem. 3-Chloropyridazine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11274989

- Benchchem. Navigating the Kinase Inhibitor Landscape: A Guide to Alternatives for 6-Bromo-N,N-dimethylpyridazin-3-amine. Available at: https://www.benchchem.com/blog/navigating-the-kinase-inhibitor-landscape-a-guide-to-alternatives-for-6-bromo-n-n-dimethylpyridazin-3-amine/

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963

- PMC. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8536551/

- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533010/

- PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/

- PubMed. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Available at: https://pubmed.ncbi.nlm.nih.gov/39754778/

- ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: https://www.researchgate.

- PMC. Compounds from Natural Sources as Protein Kinase Inhibitors. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730790/

- PMC. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956488/

- PubMed. 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. Available at: https://pubmed.ncbi.nlm.nih.gov/40079157/

Sources

- 1. 5-bromo-3-chloropyridazine | 1196155-33-5 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 5-Bromo-3-chloropyridazine 97% | CAS: 1196155-33-5 | AChemBlock [achemblock.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. anaxlab.com [anaxlab.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-3-chloropyridazine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 5-Bromo-3-chloropyridazine (CAS No. 1196155-33-5).[1][2] As a strategically functionalized diazine, this heterocyclic compound presents a valuable platform for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This document explores the nuanced reactivity of its two distinct halogen atoms in palladium-catalyzed cross-coupling reactions and offers insights into its potential applications as a key intermediate in the development of novel therapeutic agents. Detailed, field-proven protocols and data interpretations are provided to empower researchers and drug development professionals in leveraging the synthetic potential of this versatile molecule.

Introduction: The Emerging Importance of Pyridazine Scaffolds in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Although not found in natural products, synthetic pyridazine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of functional groups on the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 5-Bromo-3-chloropyridazine, with its distinct electronic and steric profile, serves as a prime example of a versatile building block for the synthesis of novel pyridazine-containing compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-3-chloropyridazine is characterized by a planar pyridazine ring substituted with a bromine atom at the 5-position and a chlorine atom at the 3-position. This arrangement of atoms results in a unique distribution of electron density within the aromatic system, which in turn dictates its reactivity and physical properties.

Structural Elucidation: A Predictive Approach

While a definitive single-crystal X-ray structure for 5-Bromo-3-chloropyridazine is not publicly available, its molecular geometry can be reliably predicted based on computational modeling and crystallographic data from closely related pyridazine derivatives. The pyridazine ring is expected to be planar, with C-N and N-N bond lengths characteristic of aromatic diazines. The C-Br and C-Cl bond lengths will be influenced by the electronegativity of the halogen atoms and their position on the electron-deficient pyridazine ring.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

N1 [label="N", pos="0,1!"]; N2 [label="N", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; Cl [label="Cl", pos="-1.74,-1!"]; Br [label="Br", pos="1.74,-1!"]; H4 [label="H", pos="0,-1.8!"]; H6 [label="H", pos="1.74,1!"];

N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- Cl; C5 -- Br; C4 -- H4; C6 -- H6; } caption="Predicted Molecular Structure of 5-Bromo-3-chloropyridazine"

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for 5-Bromo-3-chloropyridazine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1196155-33-5 | [1][2] |

| Molecular Formula | C₄H₂BrClN₂ | [1][4] |

| Molecular Weight | 193.43 g/mol | [1][4] |

| Physical Form | Solid | |

| Predicted Boiling Point | 303.7 ± 22.0 °C | [1][2] |

| Predicted Density | 1.859 ± 0.06 g/cm³ | [1][2] |

| SMILES | ClC1=NN=CC(Br)=C1 | [4] |

| InChI Key | CTLXLNJWIQSHPZ-UHFFFAOYSA-N | |

| Predicted ¹H NMR | δ ~9.1 ppm (d), ~8.0 ppm (d) | Inferred from related compounds |

| Predicted ¹³C NMR | δ ~155, ~152, ~130, ~125 ppm | Inferred from related compounds[5] |

| Predicted IR (cm⁻¹) | ~3100-3000 (C-H), ~1600-1400 (C=C, C=N) | Inferred from related compounds[6] |

| Predicted MS | M+ at m/z 192/194/196 (isotope pattern) | Inferred from isotopic abundances |

Spectroscopic Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The downfield shift is characteristic of protons on an electron-deficient aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display four signals for the four carbon atoms of the pyridazine ring. The chemical shifts will be influenced by the adjacent nitrogen atoms and the halogen substituents.[5]

-

FT-IR: The infrared spectrum will exhibit characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹ and a series of absorptions in the 1600-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the heterocyclic ring.[6]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Synthesis of 5-Bromo-3-chloropyridazine

dot graph "synthesis_workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

Start [label="3-Amino-5-bromopyridazine"]; Intermediate [label="Diazonium Salt Intermediate"]; Product [label="5-Bromo-3-chloropyridazine"];

Start -> Intermediate [label="NaNO₂, HCl"]; Intermediate -> Product [label="CuCl"]; } caption="Proposed Synthetic Workflow for 5-Bromo-3-chloropyridazine"

Proposed Experimental Protocol

This protocol is a generalized procedure based on similar transformations found in the literature.[7][8]

Step 1: Diazotization of 3-Amino-5-bromopyridazine

-

To a stirred suspension of 3-amino-5-bromopyridazine in a suitable acidic medium (e.g., aqueous HCl) at 0-5 °C, add a solution of sodium nitrite in water dropwise.

-

Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-chloropyridazine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-3-chloropyridazine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the 5-position via various cross-coupling reactions.

dot graph "reactivity_pathways" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

Start [label="5-Bromo-3-chloropyridazine"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂)", fillcolor="#EA4335"]; Sonogashira [label="Sonogashira Coupling\n(R-C≡CH)", fillcolor="#FBBC05"]; Buchwald [label="Buchwald-Hartwig\n(R₂NH)", fillcolor="#4285F4"]; Product_Suzuki [label="5-Aryl-3-chloropyridazine"]; Product_Sonogashira [label="5-Alkynyl-3-chloropyridazine"]; Product_Buchwald [label="5-Amino-3-chloropyridazine"];

Start -> Suzuki; Start -> Sonogashira; Start -> Buchwald; Suzuki -> Product_Suzuki; Sonogashira -> Product_Sonogashira; Buchwald -> Product_Buchwald; } caption="Key Cross-Coupling Reactions of 5-Bromo-3-chloropyridazine"

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[9][10] 5-Bromo-3-chloropyridazine is expected to react selectively at the C-Br bond with a variety of boronic acids and esters in the presence of a palladium catalyst and a base.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 5-Bromo-3-chloropyridazine, the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridazines, which are valuable intermediates for further transformations.[11][12][13]

Generalized Protocol for Sonogashira Coupling:

-

To a reaction vessel, add 5-Bromo-3-chloropyridazine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

Purge the vessel with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

-

Add the terminal alkyne (1.1-1.5 equivalents).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction by filtering off the amine salt and concentrating the filtrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridazine ring.[14]

Generalized Protocol for Buchwald-Hartwig Amination:

-

To a reaction vessel, add 5-Bromo-3-chloropyridazine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or K₃PO₄).

-

Purge the vessel with an inert gas.

-

Add a degassed anhydrous solvent (e.g., toluene or dioxane).

-

Add the amine (1.1-1.5 equivalents).

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Role in Drug Discovery and Development

Halogenated pyridazines are crucial intermediates in the synthesis of numerous biologically active compounds. The ability to selectively functionalize 5-Bromo-3-chloropyridazine makes it a highly attractive starting material for the construction of compound libraries for high-throughput screening. The resulting substituted pyridazines can be further elaborated to access a wide range of chemical space. For instance, the remaining chlorine atom can be displaced by nucleophiles under more forcing conditions, allowing for the introduction of a second point of diversity.

dot graph "drug_discovery_workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#EA4335"];

Start [label="5-Bromo-3-chloropyridazine"]; Coupling [label="Cross-Coupling\n(Suzuki, Sonogashira, etc.)"]; Intermediate [label="5-Substituted-3-chloropyridazine"]; Diversification [label="Further Functionalization\n(e.g., SNAr at C-3)"]; Library [label="Compound Library"]; Screening [label="Biological Screening"]; Lead [label="Lead Compound"];

Start -> Coupling; Coupling -> Intermediate; Intermediate -> Diversification; Diversification -> Library; Library -> Screening; Screening -> Lead; } caption="Application of 5-Bromo-3-chloropyridazine in a Drug Discovery Workflow"

Safety and Handling

5-Bromo-3-chloropyridazine is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-Bromo-3-chloropyridazine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its differential reactivity at the C-5 bromine and C-3 chlorine positions allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently predicted based on the extensive literature on related halogenated pyridazines. This guide provides a solid foundation for researchers to incorporate 5-Bromo-3-chloropyridazine into their synthetic strategies for the discovery and development of novel therapeutic agents.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1255.

- Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213–5228.

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. 1(4), 84-88.

-

MDPI. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of 3,4,5-trichloropyridazine: (a) IR spectrum in KBr disc. Retrieved from [Link]

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

-

MedChemica. (n.d.). Publications & Patents. Retrieved from [Link]

-

YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

PubChem. (n.d.). 5-(6-Bromo-3-pyridinyl)-3-chloropyridazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Retrieved from [Link]

-

ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1: 1 H and 13 C-NMR spectra for 5-Bromo-10,20-diphenylporphyrin.... Retrieved from [Link]

Sources

- 1. 5-broMo-3-chloropyridazine | 1196155-33-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-Bromo-2-chloropyridine(53939-30-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. bldpharm.com [bldpharm.com]

- 12. aceschem.com [aceschem.com]

- 13. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]

- 14. 1196155-33-5 Cas No. | 5-Bromo-3-chloropyridazine | Apollo [store.apolloscientific.co.uk]

Chapter 1: Primary Synthesis via Sandmeyer Reaction of an Aminopyridazine Precursor

An In-depth Technical Guide to the Core Synthesis Pathways of 5-Bromo-3-chloropyridazine

This guide provides a detailed exploration of the principal synthetic routes to 5-Bromo-3-chloropyridazine (CAS No. 1196155-33-5), a key heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its di-halogenated pyridazine scaffold allows for versatile downstream functionalization, making robust and efficient synthetic access a critical consideration for research and development professionals. This document moves beyond simple procedural lists to explain the causality behind strategic choices, ensuring a trustworthy and authoritative resource for scientists.

The most direct and well-precedented strategy for introducing a bromine atom onto a specific position of an aromatic ring, particularly when other directing groups may interfere, is the Sandmeyer reaction. This pathway leverages the conversion of a stable amino group into a highly reactive diazonium salt, which is then displaced by a bromide nucleophile, typically catalyzed by a copper(I) salt.[3][4]

Strategic Overview & Workflow

The retrosynthetic logic for this approach hinges on the formation of the C5-Br bond from a C5-NH₂ precursor. The key intermediate is therefore 5-Amino-3-chloropyridazine. The overall workflow is a two-stage process: synthesis of this key amino precursor, followed by its diazotization and subsequent bromination.

Caption: Workflow for the Sandmeyer synthesis of 5-Bromo-3-chloropyridazine.

Step 1: Synthesis of the Precursor, 5-Amino-3-chloropyridazine

The accessibility of the starting amine is paramount to the viability of this pathway. 5-Amino-3-chloropyridazine can be efficiently prepared from commercially available 3,5-dichloropyridazine through a regioselective nucleophilic aromatic substitution (SNAr).[5] The pyridazine ring is electron-deficient, facilitating attack by nucleophiles. The two chlorine atoms are electronically distinct, allowing for selective reaction.

Experimental Protocol: Synthesis of 5-Amino-3-chloropyridazine

-

Reaction Setup: In a high-pressure reaction vessel, charge 3,5-dichloropyridazine and a suitable solvent such as anhydrous methanol.

-

Ammonolysis: Seal the vessel and evacuate the air. Introduce ammonia gas until the solution is saturated and the desired pressure is reached.

-

Heating: Gradually heat the reaction mixture to approximately 80-100°C. Maintain this temperature and continue to supply ammonia gas to maintain pressure for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is typically concentrated under reduced pressure to remove the bulk of the solvent.

-

Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Amino-3-chloropyridazine as a solid product.[6]

Step 2: Diazotization and Sandmeyer Bromination

This classical transformation converts the synthesized aminopyridazine into the target di-halogenated product.[7][8] The reaction proceeds in two critical phases within the same pot: the formation of the diazonium salt under cold, acidic conditions, followed by the copper-catalyzed decomposition of this salt in the presence of bromide ions.

Experimental Protocol: 5-Bromo-3-chloropyridazine via Sandmeyer Reaction

-

Diazotization:

-

Suspend 5-Amino-3-chloropyridazine (1.0 eq.) in a solution of hydrobromic acid (HBr, ~48%, approx. 3-4 eq.).

-

Cool the suspension to between -5°C and 0°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the pyridazine suspension, ensuring the temperature is strictly maintained below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance. Stir for an additional 30-60 minutes at this temperature.

-

-

Sandmeyer Reaction (Halogen Exchange):

-

In a separate flask, dissolve copper(I) bromide (CuBr, ~1.2 eq.) in additional HBr and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas is expected.

-

Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO₃ solution).

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel to afford pure 5-Bromo-3-chloropyridazine.

-

Mechanistic Rationale

The Sandmeyer reaction follows a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the process, leading to the formation of an aryl radical with the loss of stable nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.

Caption: Mechanism of the Sandmeyer synthesis pathway.

Chapter 2: Alternative Synthesis via Halogenation of a Pyridazinone Scaffold

An alternative and highly convergent strategy common in heterocyclic chemistry involves the sequential halogenation of a pyridazinone precursor. This approach builds the complexity onto the core ring system in a stepwise fashion, culminating in a deoxychlorination step to generate the aromatic product.

Strategic Overview & Workflow

This pathway begins with a readily available pyridazin-3(2H)-one. The C5 position is first brominated via electrophilic aromatic substitution. The final aromatic chloride is then installed by converting the cyclic amide (lactam) functionality using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]

Caption: Workflow for the pyridazinone-based synthesis route.

Step 1: Synthesis of 5-Bromopyridazin-3(2H)-one

The pyridazinone ring can undergo electrophilic substitution. The amide-like nitrogen atom is an activating group, while the carbonyl and the second ring nitrogen are deactivating. The regioselectivity of bromination is directed to the C5 position, which is para to the activating NH group and meta to the deactivating groups.[11][12]

Experimental Protocol: Bromination of Pyridazin-3(2H)-one

-

Reaction Setup: Dissolve pyridazin-3(2H)-one (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50°C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. If using acetic acid, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude solid is purified by recrystallization to yield 5-Bromopyridazin-3(2H)-one.

Step 2: Deoxychlorination with Phosphorus Oxychloride

The conversion of the C=O group in the brominated pyridazinone to a C-Cl group is a standard transformation to achieve the final aromatic product. Phosphorus oxychloride is the reagent of choice for this type of deoxychlorination.[13][14] The reaction can sometimes be accelerated by the addition of PCl₅ or an organic base.[9][15]

Experimental Protocol: Chlorination of 5-Bromopyridazin-3(2H)-one

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add 5-Bromopyridazin-3(2H)-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.), which acts as both reagent and solvent. A catalytic amount of a phase-transfer catalyst or an organic base like N,N-dimethylaniline can be added.

-

Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 2-6 hours. The reaction should be monitored by TLC or HPLC.

-

Work-up:

-

After completion, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

-

Caution: This step must be done in a well-ventilated fume hood. The residue is then very slowly and carefully quenched by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.

-

Neutralize the acidic aqueous solution with a solid or concentrated base (e.g., NaHCO₃, Na₂CO₃, or NaOH) while cooling in an ice bath.

-

-

Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to give 5-Bromo-3-chloropyridazine.

Comparative Analysis of Synthetic Pathways

Both pathways offer viable routes to the target molecule, but they differ significantly in terms of precursor availability, reaction conditions, and safety considerations.

| Feature | Pathway 1: Sandmeyer Reaction | Pathway 2: Pyridazinone Halogenation |

| Starting Materials | 3,5-Dichloropyridazine (commercially available) | Pyridazin-3(2H)-one (commercially available) |

| Key Intermediates | 5-Amino-3-chloropyridazine | 5-Bromopyridazin-3(2H)-one |

| Number of Steps | 2 | 2 |

| Key Strengths | - Well-documented precursor synthesis.[6] - High regioselectivity for bromination. | - Avoids potentially unstable diazonium salts. - Uses common, robust reactions. |

| Potential Challenges | - Diazonium salts can be explosive if isolated; requires strict temperature control. - Use of copper salts. | - Regioselectivity of initial bromination may not be perfect. - Use of large excess of hazardous POCl₃ and a dangerous quenching step. |

| Scalability | Scalable with appropriate safety engineering for diazotization. | Scalable, but handling and disposal of excess POCl₃ can be problematic. |

Physicochemical and Safety Data

| Property | Value |

| CAS Number | 1196155-33-5[1] |

| Molecular Formula | C₄H₂BrClN₂[1] |

| Molecular Weight | 193.43 g/mol [1] |

| Appearance | Solid |

| Storage | Store under inert gas at 2-8°C |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Signal Word | Warning |

Conclusion

This guide has detailed two robust and logical synthetic pathways for the preparation of 5-Bromo-3-chloropyridazine. The Sandmeyer reaction pathway , proceeding through the key intermediate 5-Amino-3-chloropyridazine, stands out as the more directly referenced and predictable route in terms of regiochemical control. While it requires careful handling of potentially hazardous diazonium intermediates, the transformations are standard and high-yielding.

The pyridazinone halogenation pathway represents a classic and powerful alternative in heterocyclic synthesis. It relies on fundamental reactions—electrophilic bromination and deoxychlorination—that are familiar to organic chemists. Although it avoids diazonium salts, this route involves the use of highly corrosive phosphorus oxychloride and a hazardous quenching procedure that demands significant care.

The choice between these pathways will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the availability and cost of the starting materials. For drug development professionals and researchers, both routes provide a solid foundation for accessing this valuable and versatile chemical intermediate.

References

-

ZORA (Zurich Open Repository and Archive). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Available from: [Link]

-

IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Al-Azab, M., El-Torgoman, A. M., El-Kashef, H. S., & Al-Omar, M. A. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 17(8), 9272–9288. Available from: [Link]

-

PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available from: [Link]

- Google Patents. New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.

-

NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

Ptaszek, M. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. The Journal of organic chemistry, 74(10), 3985–3988. Available from: [Link]

-

NIH National Center for Biotechnology Information. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Available from: [Link]

-

Journal of the Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available from: [Link]

-

PubChem. 5-Amino-3-chloro-pyridazine. Available from: [Link]

- Google Patents. Chlorination using POCl3 and benzyltriethylammonium chloride.

- Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

- Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

NIH National Center for Biotechnology Information. Deaminative chlorination of aminoheterocycles. Available from: [Link]

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available from: [Link]

- Google Patents. Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

ResearchGate. How should I proceed in Chlorination using POCl3? Available from: [Link]

-

ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? Available from: [Link]

-

CONICET Digital. Efficient Synthesis of Novel 3Aryl5(4chloro2morpholinothiazol5yl)4,5dihydro1Hpyrazoles and Their Antifungal Activity Alone and i. Available from: [Link]

-

ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). Available from: [Link]

-

Justia Patents. Process for preparation of aromatic halides from aromatic amines. Available from: [Link]

Sources

- 1. 5-Bromo-3-chloropyridazine 97% | CAS: 1196155-33-5 | AChemBlock [achemblock.com]

- 2. 1196155-33-5|5-Bromo-3-chloropyridazine|BLD Pharm [bldpharm.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patents.justia.com [patents.justia.com]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 11. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Navigating the Regioselective Reactivity of 5-Bromo-3-chloropyridazine: An In-depth Technical Guide for Synthetic Chemists

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 5-bromo-3-chloropyridazine with various nucleophiles, a critical building block in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. We delve into the principles of nucleophilic aromatic substitution (SNAr) as applied to the electron-deficient pyridazine core, elucidating the factors that govern the regioselectivity of these reactions. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a predictive framework for the selective functionalization of this versatile scaffold.

Introduction: The Pyridazine Core - An Electron-Deficient Scaffold Primed for Nucleophilic Attack

The pyridazine ring, a diazine with two adjacent nitrogen atoms, is an inherently electron-deficient aromatic system. This electronic characteristic is the cornerstone of its reactivity, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The two nitrogen atoms act as powerful electron-withdrawing groups, activating the carbon atoms of the ring towards attack by nucleophiles.

In the case of 5-bromo-3-chloropyridazine, the presence of two halogen atoms further enhances this electrophilicity. The key challenge and synthetic opportunity lie in the selective displacement of one halogen over the other. Understanding the subtle interplay of electronic effects, leaving group ability, and reaction conditions is paramount for achieving the desired regiochemical outcome.

The positions on the pyridazine ring are activated towards nucleophilic attack in a predictable manner. The C3 and C6 positions are ortho to one nitrogen and meta to the other, while the C4 and C5 positions are meta to both nitrogens. However, the presence of the two adjacent nitrogen atoms significantly lowers the energy of the Meisenheimer-like intermediate formed during nucleophilic attack, particularly when the negative charge can be delocalized onto a nitrogen atom.[3] For 5-bromo-3-chloropyridazine, both the C3 and C5 positions are activated for nucleophilic attack.

The Core Directive: Understanding Regioselectivity in 5-Bromo-3-chloropyridazine

The central question when reacting 5-bromo-3-chloropyridazine with a nucleophile is: which halogen is more reactive? The answer is not always straightforward and depends on a combination of factors:

-

Leaving Group Ability: In SNAr reactions on electron-deficient heterocycles, the bond cleavage step is often the rate-determining step. Generally, the better the leaving group, the faster the reaction. In the gas phase, the leaving group ability of halogens follows the order I > Br > Cl > F. However, in solution, this order can be influenced by the solvent and the nature of the nucleophile. For pyridazine systems, the C-Br bond is typically weaker than the C-Cl bond, suggesting that bromide might be the better leaving group.

-

Electronic Activation: The position of the halogen relative to the nitrogen atoms plays a crucial role. In 5-bromo-3-chloropyridazine, the chlorine atom is at the C3 position, which is ortho to one of the ring nitrogens. The bromine atom is at the C5 position, which is meta to both nitrogens. The ortho position (C3) is generally more activated towards nucleophilic attack due to the ability of the adjacent nitrogen to stabilize the negative charge in the intermediate through resonance.[2][3]

-

Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can influence regioselectivity. Hard nucleophiles (e.g., alkoxides, primary amines) tend to react faster at the more electronically deficient site (the "harder" electrophilic center), which is often the carbon bearing the chlorine at the C3 position. Softer nucleophiles (e.g., thiols) may show a preference for the carbon bearing the bromine at the C5 position, influenced by the better leaving group ability of bromide.

Based on these principles, a general predictive framework can be established:

-

Attack at C3 (Displacement of Chloride): This is generally the kinetically favored pathway, especially with hard nucleophiles, due to the strong activation provided by the adjacent nitrogen atom.

-

Attack at C5 (Displacement of Bromide): This pathway may be favored under thermodynamic control or with softer nucleophiles where the leaving group ability of bromide becomes more significant.

The following diagram illustrates the general workflow for nucleophilic substitution on 5-bromo-3-chloropyridazine.

References

Spectroscopic Characterization of 5-Bromo-3-chloropyridazine: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-3-chloropyridazine, a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide emphasizes the rationale behind experimental choices and provides validated protocols for data acquisition.

Introduction

5-Bromo-3-chloropyridazine is a disubstituted pyridazine featuring two different halogen atoms. This substitution pattern creates a unique electronic environment within the aromatic ring, making spectroscopic analysis essential for confirming its structure and purity. Understanding the characteristic spectral signatures of this molecule is crucial for its application in synthetic chemistry, where it serves as a versatile building block for more complex molecular architectures. The spectroscopic techniques discussed herein—NMR, IR, and MS—provide complementary information to deliver a complete structural elucidation.

Molecular Structure and Spectroscopic Overview

The structure of 5-Bromo-3-chloropyridazine, with the IUPAC name 5-bromo-3-chloropyridazine and CAS Number 1196155-33-5, dictates its spectroscopic behavior.[1][2] The pyridazine ring is an aromatic diazine system, and the presence of electron-withdrawing bromine and chlorine atoms significantly influences the chemical shifts of the ring protons and carbons in NMR spectroscopy. Similarly, the vibrational modes of the C-Br, C-Cl, and the pyridazine ring system give rise to a characteristic fingerprint in the IR spectrum. Mass spectrometry provides the molecular weight and fragmentation pattern, which are vital for confirming the elemental composition and connectivity.

Caption: Workflow for NMR data acquisition.

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual peak. [3]For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. [4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule. [6][7]The IR spectrum of 5-Bromo-3-chloropyridazine is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N ring stretching, and the C-Cl and C-Br stretching vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1400 | C=C and C=N Ring Stretching | Strong-Medium |

| 1200 - 1000 | In-plane C-H Bending | Medium |

| 850 - 750 | Out-of-plane C-H Bending | Strong |

| 800 - 600 | C-Cl Stretch | Strong |

| 600 - 500 | C-Br Stretch | Strong |

-

Interpretation of Key Bands: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ is characteristic of the pyridazine ring stretching modes. [8]The strong absorptions in the lower frequency region are indicative of the carbon-halogen bonds. The exact positions of these bands can be influenced by the overall electronic structure of the molecule. [9][10]

Experimental Protocol for IR Data Acquisition

For solid samples like 5-Bromo-3-chloropyridazine, the KBr pellet method or Attenuated Total Reflectance (ATR) are common sampling techniques. [11][12] KBr Pellet Method: [13]1. Grind the Sample: Finely grind approximately 1-2 mg of 5-Bromo-3-chloropyridazine with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. 2. Press the Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet. 3. Analyze: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method: [6][12]1. Clean the Crystal: Ensure the ATR crystal is clean. 2. Apply Sample: Place a small amount of the solid sample directly onto the ATR crystal. 3. Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal. 4. Analyze: Collect the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. [14]

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to extensive fragmentation. The mass spectrum of 5-Bromo-3-chloropyridazine will show a molecular ion peak (M⁺) and several fragment ions.

Predicted MS Data (EI):

| m/z | Ion | Relative Abundance |

| 192/194/196 | [C₄H₂BrClN₂]⁺ (M⁺) | Moderate |

| 163/165 | [M - Cl]⁺ | Low |

| 113/115 | [M - Br]⁺ | High |

| 78 | [C₄H₂N₂]⁺ | Moderate |

-

Isotopic Pattern of the Molecular Ion: Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks at m/z 192, 194, and 196. [15][16]The relative intensities of these peaks are a characteristic signature for a compound containing one bromine and one chlorine atom.

-

Fragmentation Pathways: The primary fragmentation pathways are expected to involve the loss of the halogen atoms. Loss of a bromine radical will lead to a fragment ion at m/z 113/115. Loss of a chlorine radical will result in a fragment at m/z 163/165. Further fragmentation can lead to the pyridazine ring cation at m/z 78.

Caption: Predicted major fragmentation pathways for 5-Bromo-3-chloropyridazine in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile solid like 5-Bromo-3-chloropyridazine, direct insertion probe or gas chromatography (GC) can be used for sample introduction.

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions and generating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 5-Bromo-3-chloropyridazine. The predicted NMR, IR, and MS data, grounded in the principles of spectroscopy and comparison with related structures, offer a reliable reference for researchers. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained. This comprehensive spectroscopic profile is indispensable for quality control, reaction monitoring, and the confident application of 5-Bromo-3-chloropyridazine in synthetic and medicinal chemistry.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Retrieved from [Link]

-

JOURNAL OF INDIAN RESEARCH. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

Whitman People. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

NIH. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of 3,4,5-trichloropyridazine: (a) IR spectrum in KBr disc. Retrieved from [Link]

Sources

- 1. 5-bromo-3-chloropyridazine | 1196155-33-5 [sigmaaldrich.com]

- 2. 5-broMo-3-chloropyridazine | 1196155-33-5 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. tandfonline.com [tandfonline.com]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. photometrics.net [photometrics.net]

- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. eng.uc.edu [eng.uc.edu]